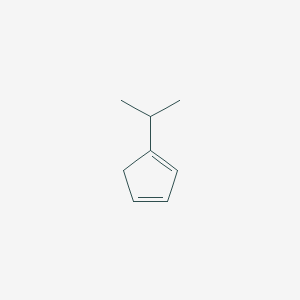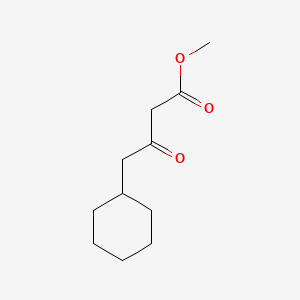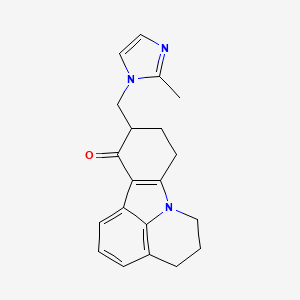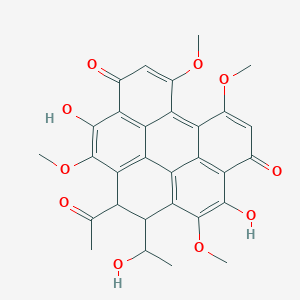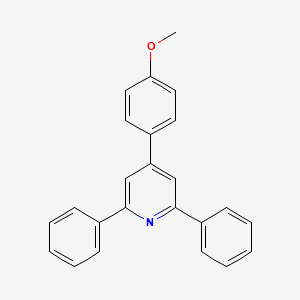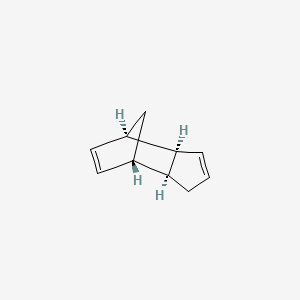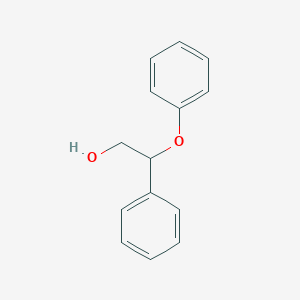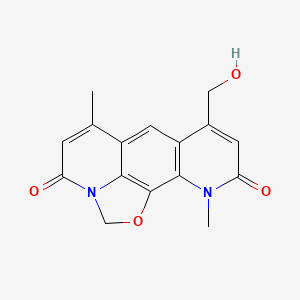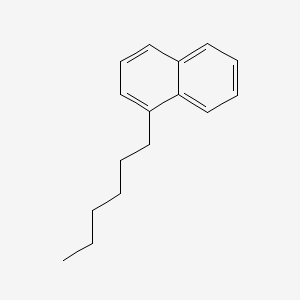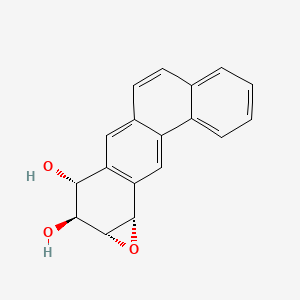
CCRIS 779
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and functional groups such as hydroxyl and epoxy groups. It is of significant interest in scientific research due to its potential biological activity and its role in studying the mechanisms of carcinogenesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CCRIS 779 typically involves photochemical cyclization. This method is efficient and allows for the preparation of the compound with high specificity . The reaction conditions often include the use of specific solvents and controlled light exposure to induce the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of photochemical cyclization can be adapted for larger-scale production with appropriate modifications to the reaction setup and conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the epoxy group, converting it into diols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced diols, and substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry: The compound is used as a model system to study the reactivity of PAHs and their derivatives. It helps in understanding the chemical behavior of complex aromatic systems.
Biology and Medicine: In biological research, CCRIS 779 is studied for its interactions with DNA. It forms DNA adducts, which are crucial in understanding the mechanisms of mutagenesis and carcinogenesis .
Industry: While its direct industrial applications are limited, the compound’s study provides insights into the behavior of PAHs in environmental and industrial contexts, aiding in the development of safety protocols and remediation strategies.
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. The epoxy group reacts with nucleophilic sites on DNA, forming covalent bonds. This interaction can lead to mutations and disruptions in DNA replication and transcription, contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are related to the cellular response to DNA damage.
相似化合物的比较
Benzo[a]pyrene: Another PAH with similar DNA adduct-forming properties.
Chrysene: A PAH that also forms DNA adducts but with different reactivity patterns.
Benz[a]anthracene: A closely related compound with similar structural features and biological activity.
Uniqueness: CCRIS 779 is unique due to its specific arrangement of hydroxyl and epoxy groups, which influence its reactivity and interaction with biological molecules. Its study provides distinct insights into the structure-activity relationships of PAHs and their derivatives .
属性
CAS 编号 |
63038-82-4 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI 键 |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


